6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound that features a benzofuran core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where the benzofuran core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base.
Attachment of the 3-methyl-2-thienyl Group: This is typically done via a Wittig reaction, where the corresponding phosphonium ylide reacts with the benzofuran core to introduce the thienyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may feature alcohols or alkanes.
Substitution: Substituted products depend on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions.
Material Science: It may be used in the synthesis of advanced materials with specific electronic properties.
Biology
Biological Probes: The compound can be used to study biological pathways due to its unique structure.
Medicine
Drug Development:
Industry
Polymer Synthesis: The compound can be used in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The dichlorobenzyl and thienyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex structure of the target compound.
2,4-dibromo-3,6-dimethyl-phenylamine: Shares some structural similarities but differs significantly in reactivity and applications.
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate: Another complex organic compound with distinct applications.
Uniqueness
6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is unique due to its combination of a benzofuran core with dichlorobenzyl and thienyl substituents, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H14Cl2O3S |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H14Cl2O3S/c1-12-6-7-27-20(12)10-19-21(24)15-4-3-14(9-18(15)26-19)25-11-13-2-5-16(22)17(23)8-13/h2-10H,11H2,1H3/b19-10- |
InChI Key |
LCULOJAMQGFCOM-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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